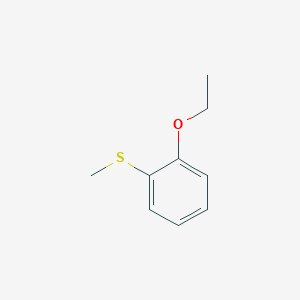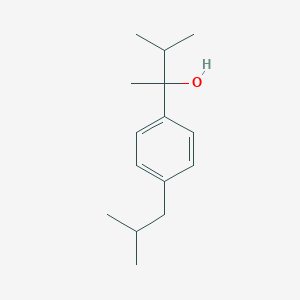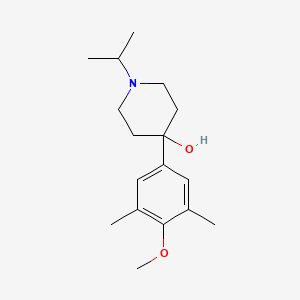
2-Ethoxyphenyl methyl sulfide
Descripción general
Descripción
2-Ethoxyphenyl methyl sulfide is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further bonded to a methyl sulfide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl methyl sulfide typically involves the reaction of 2-ethoxyphenol with methylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 2-ethoxyphenol reacts with methylthiol under basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. Catalysts like sodium hydroxide or potassium carbonate are often employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted phenyl methyl sulfides.
Aplicaciones Científicas De Investigación
2-Ethoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-ethoxyphenyl methyl sulfide involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
2-Methoxyphenyl methyl sulfide: Similar structure but with a methoxy group instead of an ethoxy group.
2-Propoxyphenyl methyl sulfide: Similar structure but with a propoxy group instead of an ethoxy group.
2-Butoxyphenyl methyl sulfide: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxyphenyl methyl sulfide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules
Propiedades
IUPAC Name |
1-ethoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOTXVOFQHVRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Bromo-3,5-dimethyl-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992430.png)

![3-[3-(Methylthio)phenyl]-3-pentanol](/img/structure/B7992448.png)

![1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7992474.png)






![3-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B7992524.png)
